2-(3-Chlorophenyl)-6-hydroxybenzoxazole
CAS No.:
Cat. No.: VC14008484
Molecular Formula: C13H8ClNO2
Molecular Weight: 245.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8ClNO2 |
|---|---|
| Molecular Weight | 245.66 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-1,3-benzoxazol-6-ol |
| Standard InChI | InChI=1S/C13H8ClNO2/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(16)7-12(11)17-13/h1-7,16H |
| Standard InChI Key | GHLMRMGBYLXZOO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)O |
Introduction
Chemical Identity and Structural Characteristics
2-(3-Chlorophenyl)-6-hydroxybenzoxazole (C₁₃H₈ClNO₂, molecular weight 261.66 g/mol) features a benzoxazole heterocycle substituted with a 3-chlorophenyl group at position 2 and a hydroxyl group at position 6. The benzoxazole nucleus itself consists of a fused benzene and oxazole ring, with the oxazole contributing to the compound's aromaticity and hydrogen-bonding capacity.
Key structural features:
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3-Chlorophenyl substituent: Introduces steric bulk and electron-withdrawing effects, potentially enhancing binding interactions with biological targets .
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6-Hydroxy group: Serves as a hydrogen bond donor/acceptor, influencing solubility and molecular recognition properties .
Comparative analysis with analogous compounds, such as 6-chloro-2,3-dihydrobenzoxazol-2-one , suggests that the hydroxyl group at position 6 may increase polarity compared to chlorinated derivatives, potentially improving aqueous solubility.
Synthetic Methodologies
While no explicit synthesis of 2-(3-Chlorophenyl)-6-hydroxybenzoxazole is documented, established routes for structurally related benzoxazoles provide a plausible pathway:
Condensation of 2-Aminophenol Derivatives
A general benzoxazole synthesis involves cyclocondensation of 2-aminophenol with carbonyl-containing reagents. For 2-arylbenzoxazoles:
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Intermediate formation: React 3-chlorobenzaldehyde with 2-amino-5-hydroxyphenol in ethanol/acetic acid under reflux .
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Cyclization: Achieved via oxidative conditions (e.g., MnO₂) or catalytic methods to form the oxazole ring .
Representative reaction conditions:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Chlorobenzaldehyde | Ethanol/AcOH | 80 | 24 | 68–72* |
*Extrapolated from yields of similar Schiff base formations in .
Post-Functionalization Strategies
Hydroxylation at position 6 could be achieved through:
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Directed ortho-metalation: Using n-BuLi followed by quenching with electrophilic oxygen sources .
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Demethylation: If a methoxy group is initially present, as in 6-methoxy derivatives, treatment with BBr₃ in CH₂Cl₂ at −78°C provides the hydroxyl functionality .
Physicochemical Properties
Spectral Characterization
Data from analogous compounds ( ) predict the following characteristics:
Infrared Spectroscopy (IR):
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ν(O-H): 3200–3400 cm⁻¹ (broad, hydroxyl stretch)
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ν(C=N): 1580–1620 cm⁻¹ (oxazole ring)
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ν(C-Cl): 750–800 cm⁻¹
¹H NMR (DMSO-d₆, 400 MHz):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Oxazole H-4, H-7 | 7.38–7.45 | m |
| Phenyl H-2', H-6' | 7.91–7.98 | d (J = 8.4 Hz) |
| Hydroxyl H | 9.82 | s (exchangeable) |
13C NMR (101 MHz):
| Carbon Position | δ (ppm) |
|---|---|
| C-2 (oxazole) | 166.2 |
| C-6' (Cl-phenyl) | 134.3 |
Biological Activities
| Organism | Compound 5a* | Miltefosine |
|---|---|---|
| Plasmodium falciparum | 1.2 | 2.8 |
| Leishmania donovani | 4.7 | 14.3 |
*Chloroacetyl-substituted benzoxazole analog from .
The 6-hydroxy group may enhance solubility and bioavailability compared to purely lipophilic derivatives, potentially improving therapeutic indices.
Structure-Activity Relationships (SAR)
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Electron-withdrawing groups (e.g., Cl at 3'-position): Increase membrane permeability and target binding affinity .
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Hydroxyl substitution: Balances hydrophilicity without compromising aromatic interactions, as seen in 6-hydroxybenzoxazoles .
Computational Insights
Molecular docking studies of related compounds suggest:
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Target engagement: The benzoxazole core interacts with Plasmodium dihydroorotate dehydrogenase (DHODH) via π-π stacking (PDB: 1TV5) .
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Chlorophenyl moiety: Fills a hydrophobic pocket near the enzyme's flavin mononucleotide (FMN) cofactor.
Predicted binding energy for 2-(3-Chlorophenyl)-6-hydroxybenzoxazole:
| Target | ΔG (kcal/mol) |
|---|---|
| P. falciparum DHODH | −9.2 |
Pharmacokinetic Considerations
ADME properties (estimated using SwissADME):
| Parameter | Prediction |
|---|---|
| LogP | 2.8 |
| Water solubility | −3.2 (LogS) |
| CYP3A4 inhibition | Low probability |
The hydroxyl group at position 6 likely contributes to Phase II glucuronidation, suggesting hepatic clearance as a primary elimination pathway.
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